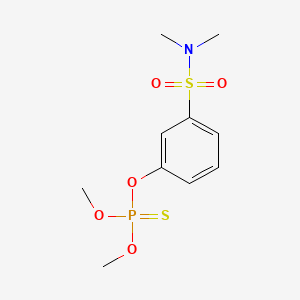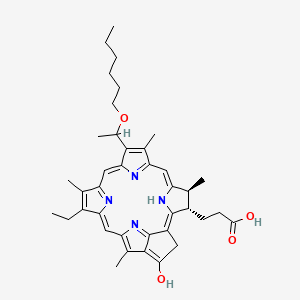
Otenabanthydrochlorid
Übersicht
Beschreibung
Otenabant Hydrochloride, also known as CP 945598 Hydrochloride, is a potent and selective cannabinoid receptor CB1 antagonist . It exhibits 10,000-fold greater selectivity against the human CB2 receptor . It was developed by Pfizer for the treatment of obesity .
Molecular Structure Analysis
The molecular formula of Otenabant Hydrochloride is C25H26Cl3N7O . Its molecular weight is 546.88 .Chemical Reactions Analysis
Otenabant Hydrochloride has low affinity with Ki of 7.6 μM for human CB2 receptors . It inhibits CB1 receptor with moderate unbound microsomal clearance, low hERG affinity, and adequate CNS penetration .Physical And Chemical Properties Analysis
The molecular weight of Otenabant Hydrochloride is 546.9 g/mol . The molecular formula is C25H26Cl3N7O .Wissenschaftliche Forschungsanwendungen
Behandlung von Fettleibigkeit
Otenabanthydrochlorid wurde vorrangig auf sein Potenzial zur Behandlung von Fettleibigkeit untersucht. Als selektiver Cannabinoid-Rezeptor-CB1-Antagonist wurde es entwickelt, um das Endocannabinoid-System zu modulieren, das eine bedeutende Rolle bei der Regulierung von Appetit und Energiehaushalt spielt . Die Verbindung zeigte vielversprechende Ergebnisse bei der Reduzierung der Nahrungsaufnahme und der Förderung von Gewichtsverlust, indem sie die CB1-Rezeptoren blockierte, die bekanntermaßen den Appetit stimulieren, wenn sie aktiviert werden .
Sucht und Drogenmissbrauch
Die Modulation des CB1-Rezeptors wurde auch mit der Kontrolle von süchtigen Verhaltensweisen in Verbindung gebracht. This compound könnte in der Forschung zur Erforschung von Behandlungen für Sucht und Drogenmissbrauch eingesetzt werden, insbesondere in Fällen, in denen das Endocannabinoid-System an den verstärkenden Eigenschaften verschiedener Substanzen beteiligt ist .
Neurodegenerative Erkrankungen
Die Forschung zu neurodegenerativen Erkrankungen wie Alzheimer und Parkinson könnte von this compound profitieren. Die Fähigkeit der Verbindung, mit dem Endocannabinoid-System zu interagieren, das an Neuroprotektion und Neuroinflammation beteiligt ist, macht es zu einem Kandidaten für die Untersuchung therapeutischer Ansätze für diese Erkrankungen .
Psychiatrische Erkrankungen
Angesichts der Rolle des Endocannabinoid-Systems bei der Stimmungsregulation könnte this compound Anwendungen in der psychiatrischen Forschung haben. Es könnte verwendet werden, um Behandlungen für Störungen wie Depression, Angstzustände und Schizophrenie zu untersuchen, bei denen eine Dysregulation der CB1-Rezeptoren eine Rolle bei der Symptomatologie spielen kann .
Schmerzlinderung
This compound könnte auch für die Forschung zur Schmerzbehandlung relevant sein. Das Endocannabinoid-System ist bekannt dafür, die Schmerzempfindung zu modulieren, und durch die Antagonisierung von CB1-Rezeptoren könnte this compound zur Entwicklung neuer Analgetika beitragen, insbesondere für chronische Schmerzzustände, bei denen konventionelle Behandlungen unwirksam sind .
Wirkmechanismus
Target of Action
Otenabant hydrochloride primarily targets the Cannabinoid receptor 1 (CB1) . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as appetite, mood, and pain sensation.
Mode of Action
Otenabant hydrochloride acts as a potent and highly selective CB1 antagonist . By blocking the CB1 receptors, it prevents the action of endocannabinoids, which are naturally occurring substances in the body that bind to these receptors.
Biochemical Pathways
Pre-clinical and clinical trial data suggest that cb1 antagonists like otenabant may have favorable effects on glucose metabolism . This implies that Otenabant could influence the biochemical pathways involved in glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes.
Result of Action
The blockade of CB1 receptors by Otenabant hydrochloride may lead to several molecular and cellular effects. For instance, it may influence glucose metabolism, potentially leading to improved metabolic profiles in patients with type 2 diabetes . It has also been suggested that CB1 antagonists may be an effective therapy for the treatment of obesity .
Action Environment
The action, efficacy, and stability of Otenabant hydrochloride can be influenced by various environmental factors. For instance, changes in stomach acid levels may affect the solubility of Otenabant hydrochloride, thereby altering its availability in the blood . .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)purin-6-yl]-4-(ethylamino)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N7O.ClH/c1-2-31-25(24(28)35)11-13-33(14-12-25)22-20-23(30-15-29-22)34(17-9-7-16(26)8-10-17)21(32-20)18-5-3-4-6-19(18)27;/h3-10,15,31H,2,11-14H2,1H3,(H2,28,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYUQCJBZGQHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCN(CC1)C2=NC=NC3=C2N=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5Cl)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30919439 | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
686347-12-6, 919516-56-6 | |
| Record name | 4-Piperidinecarboxamide, 1-[8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=686347-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Otenabant hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0686347126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]-4-(ethylamino)piperidine-4-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30919439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OTENABANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2166Z319O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid](/img/structure/B1677735.png)






